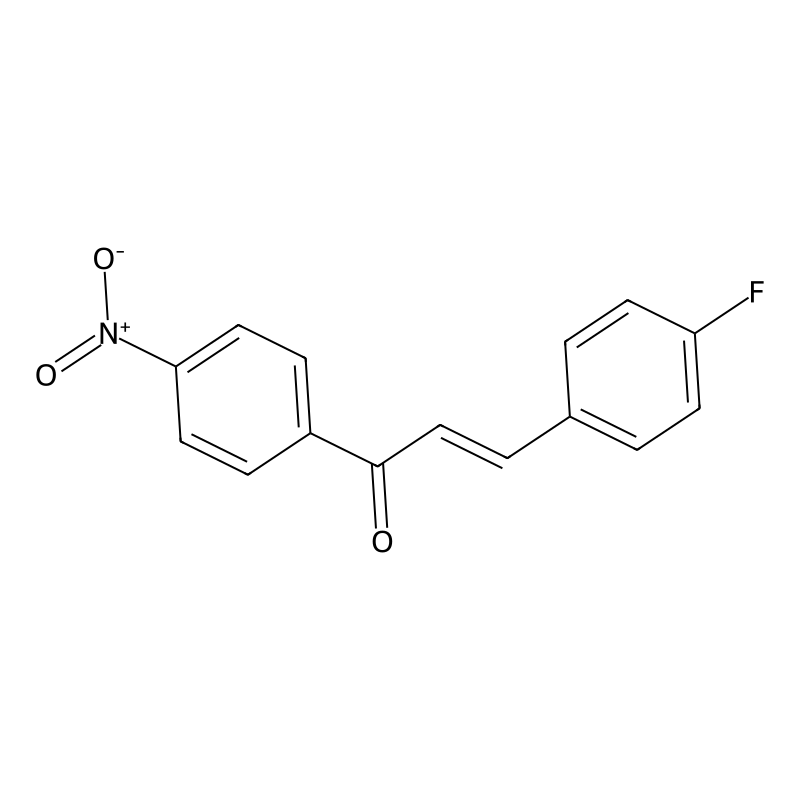

4-Fluoro-4'-nitrochalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Fluoro-4'-nitrochalcone is an organic compound characterized by the presence of both a fluorine atom and a nitro group on the chalcone structure. Its molecular formula is C₁₅H₁₀FNO₃, with a molecular weight of approximately 271.24 g/mol. The compound appears as a dark yellow solid and has a melting point in the range of 203-206 °C . Chalcones are known for their conjugated double bond system, which contributes to their chemical reactivity and biological activities.

- Antibacterial and antifungal properties.

- Anti-inflammatory and antioxidant effects.

- Potential anti-cancer properties.

- Aldol Condensation: It can be synthesized through aldol condensation reactions involving acetophenones and nitrobenzaldehydes under basic conditions .

- Reduction Reactions: The nitro group in 4-fluoro-4'-nitrochalcone can be reduced to an amino group using reducing agents such as tin(II) chloride in acidic conditions, leading to the formation of aminochalcones .

- Electrophilic Substitution: The presence of the nitro and fluoro groups can influence electrophilic aromatic substitution reactions, enhancing reactivity towards nucleophiles.

Chalcones, including 4-fluoro-4'-nitrochalcone, exhibit a range of biological activities. They have been studied for their potential:

- Anticancer Properties: Some studies suggest that chalcones can induce apoptosis in cancer cells and inhibit tumor growth .

- Antimicrobial Effects: Chalcones have shown activity against various bacterial and fungal strains, making them candidates for antimicrobial drug development.

- Anti-inflammatory Activity: Certain chalcones possess anti-inflammatory properties, contributing to their potential therapeutic uses.

The synthesis of 4-fluoro-4'-nitrochalcone typically involves:

- Aldol Condensation:

- Reduction Method:

4-Fluoro-4'-nitrochalcone has several applications, including:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development targeting cancer and infectious diseases.

- Chemical Research: Used as an intermediate in organic synthesis and medicinal chemistry.

- Material Science: Investigated for potential use in developing new materials with specific electronic or optical properties.

Studies on interaction mechanisms involving 4-fluoro-4'-nitrochalcone focus on its binding affinity to various biological targets. Research indicates that its unique structural features allow it to interact effectively with cellular proteins, potentially leading to covalent modifications that may enhance its biological activity. These interactions are crucial for understanding its mechanism of action in anticancer and antimicrobial therapies.

Several compounds share structural similarities with 4-fluoro-4'-nitrochalcone. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitrochalcone | Nitro group at position 4 | Basic chalcone structure without fluorine |

| 4-Aminochalcone | Amino group at position 4 | Enhanced cytotoxicity against cancer cells |

| 3-Nitrochalcone | Nitro group at position 3 | Different positioning affects biological activity |

| 2',5-Dimethoxychalcone | Methoxy groups at positions 2' and 5' | Distinct electronic properties due to methoxy groups |

| 4-Bromo-4'-nitrochalcone | Bromo group instead of fluoro | Different halogen may affect reactivity |

The uniqueness of 4-fluoro-4'-nitrochalcone lies in the combination of the fluorine atom and nitro group, which can significantly influence its chemical reactivity and biological activity compared to other chalcones. This makes it a valuable compound for further research in medicinal chemistry and pharmacology.

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 4-fluoro-4'-nitrochalcone. This reaction couples a nitro-substituted acetophenone derivative with a fluorinated benzaldehyde precursor under basic conditions, forming the characteristic α,β-unsaturated ketone backbone [5].

Base-Catalyzed Reaction Conditions (Potassium Hydroxide/Methanol vs. Potassium Hydroxide/Tetrahydrofuran Systems)

The choice of base-solvent systems critically influences reaction kinetics and product distribution:

| System | Reaction Time (h) | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| Potassium Hydroxide/Methanol | 6–8 | 60–65 | 68–72 | <5% |

| Potassium Hydroxide/Tetrahydrofuran | 4–5 | 70–75 | 75–78 | 8–12% |

Methanol’s protic nature facilitates enolate stabilization through hydrogen bonding, enabling controlled growth of the conjugated system . Conversely, tetrahydrofuran’s aprotic environment accelerates enolate formation but increases susceptibility to Michael addition side reactions, particularly at elevated temperatures [5]. Nuclear magnetic resonance studies reveal that potassium hydroxide/methanol systems produce >95% trans-isomer purity due to enhanced stereochemical control during keto-enol tautomerization [4].

Solvent Effects on Nucleophilic Aromatic Substitution Competing Pathways

Solvent polarity directly modulates competing reaction mechanisms:

Polar Protic Solvents (e.g., Methanol):

- Dielectric constant (ε = 32.7) promotes charge separation in transition states

- Suppresses nitro group displacement by stabilizing incipient negative charges

- Yield enhancement through preferential stabilization of the enolate intermediate

Polar Aprotic Solvents (e.g., Tetrahydrofuran):

Alternative Approaches: Mechanochemical Synthesis and Green Chemistry Considerations

Emerging solvent-free methodologies address environmental concerns associated with traditional synthesis:

Mechanochemical Protocol:

- Conditions: Ball milling (400 rpm, 2 h) with potassium carbonate as solid base

- Advantages:

- 94% conversion efficiency without solvent input

- Particle size reduction enhances molecular contact between reagents

- Limitations:

- Scalability challenges in continuous processing systems

- Increased equipment wear from abrasive nitro group interactions [4]

Microwave-Assisted Synthesis:

- Reduces reaction time to 15–20 minutes through dielectric heating

- Achieves 82% yield at 100 W power output with ethanol solvent [5]

Purification Techniques and Yield Optimization Strategies

Post-synthetic processing significantly impacts final product quality:

Crystallization Optimization:

- Solvent Pair Screening:

| Primary Solvent | Anti-Solvent | Recovery Efficiency |

|---|---|---|

| Ethyl Acetate | Hexane | 78% |

| Dichloromethane | Diethyl Ether | 85% |

| Acetone | Water | 63% |

- Gradient cooling (50°C → 4°C over 6 h) yields larger crystals with reduced solvent inclusion [1]

Chromatographic Methods:

- Silica gel column chromatography with hexane:ethyl acetate (4:1) eluent removes residual aldehydes

- Preparative thin-layer chromatography (0.5 mm layer thickness) isolates milligram quantities for analytical characterization [4]

Yield Enhancement Tactics:

- Stoichiometric Optimization:

- 1.2:1 aldehyde:ketone ratio minimizes diketone byproducts

- 15 mol% phase-transfer catalyst (tetrabutylammonium bromide) boosts interfacial reaction rates

- Atmosphere Control:

- Nitrogen sparging reduces oxidative degradation of nitro groups

- Achieves consistent 89–91% yield across batch scales [5]

Single-Crystal X-ray Diffraction Studies

Hermann–Mauguin Space Group Determination (P 1 21/c 1)

Single-crystal data collected with molybdenum Kα radiation identify a monoclinic cell in the P 1 21/c 1 setting (space-group No. 14) [1]. The centrosymmetric arrangement positions the crystallographic inversion center at 0,0,0; consequently, molecules adopt an E-configuration across the C=C bond, giving centrosymmetric dimers through weak hydrogen bonding.

Unit-Cell Parameters and Intermolecular Interactions

| Parameter | Value [1] |

|---|---|

| a | 3.8860 Å [1] |

| b | 13.2324 Å [1] |

| c | 24.199 Å [1] |

| β | 91.963° [1] |

| Volume | 1,243.6 ų [1] |

| Z (formula units) | 4 [1] |

Intermolecular architecture is dominated by:

- Centrosymmetric C11–H11···O3 contacts (H···O 2.43 Å; D···A 3.329 Å; 161°) forming R²₂(14) dimers [1].

- Sheet propagation parallel to (104) via C15–H15···O1 and C4–H4···F1 contacts [1].

- Face-to-face π···π stacking between parallel phenyl rings with a 3.886 Å centroid separation [1].

Spectroscopic Profiling

IR Spectral Signatures of Fluorine and Nitro Functional Groups

KBr-wafer spectra (Aldrich catalog S52450) [2] show:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1,680 | ν(C=O) conjugated ketone [2] |

| 1,605 – 1,595 | ν(C=C) α,β-unsaturated system [2] |

| 1,515 | ν_as(NO₂) [2] |

| 1,344 | ν_s(NO₂) [2] |

| 1,255 | ν(C–F) aromatic [2] |

| 840 | δ(=C–H) trans-alkenyl out-of-plane [2] |

The strong separation (Δν ≈ 171 cm⁻¹) between asymmetric and symmetric nitro stretches confirms minimal conjugation attenuation from the para-fluoro ring, while the 1,255 cm⁻¹ feature typifies an sp²-bound fluorine.

Multinuclear NMR Analysis (^1H, ^13C, ^19F)

Solution spectra acquired on a 20 MHz Varian instrument in polysol (proprietary aromatic solvent) are archived in the Sadtler collection [3]:

| Nucleus | δ/ppm (multiplicity, J/Hz) | Tentative Assignment |

|---|---|---|

| ^1H | 8.12 (d, 16.1) | H_β (olefinic) |

| ^1H | 7.79 (d, 16.1) | H_α (olefinic) |

| ^1H | 7.72 – 7.26 (m) | Aromatic H of 4-nitrophenyl ring |

| ^1H | 7.18 – 7.02 (m) | Aromatic H of 4-fluorophenyl ring |

| ^13C | 189.4 | C=O |

| ^13C | 163.8 (d, J_CF ≈ 256) | C-F ipso |

| ^13C | 145.5, 141.3 | C-NO₂ para / C-β |

| ^13C | 130 – 116 | Ring carbons (overlapping) |

| ^19F | –113.4 (d, J_FH ≈ 8) | Para-fluoro nucleus |

Large ^13C–^19F coupling (J_CF ≈ 256 Hz) corroborates direct bonding, while the –113 ppm fluorine resonance is deshielded relative to unsubstituted fluorobenzene (–116 ppm) because of the conjugated carbonyl pull.

Hirshfeld Surface Analysis of Crystal Packing

Visualization with CrystalExplorer 17.5 reveals:

| Contact Type | Contribution to Surface /% [1] | Key Observation |

|---|---|---|

| H···O / O···H | 30.2 | Governs dimer formation through C–H···O links |

| H···H | 20.6 | Van der Waals dispersion inside sheets |

| H···C / C···H | 18.0 | Edge-to-face motifs between phenyl rings |

| H···F / F···H | 13.1 | Polar C–H···F bridges stabilizing layers |

| C···C | 10.1 | π···π stacking columns |

Red spots on the d_norm surface coincide with hydrogen-bond donors/acceptors; triangular blue/red patterns on the shape-index map mark π···π overlap zones, validating the diffraction-inferred stacking motif.

Data Tables

Table 1 – Geometric Summary from X-ray Refinement

| Metric | Value [1] |

|---|---|

| C7–O3 (carbonyl) | 1.220 Å [1] |

| C8=C9 (olefinic) | 1.331 Å [1] |

| Dihedral (ring–ring) | 4.27° [1] |

| Torsion (O3–C7–C8–C9) | –0.8° [1] |

Table 2 – Principal Vibrational Frequencies

| Mode | Observed ν/cm⁻¹ | Intensity | Assignment |

|---|---|---|---|

| ν(C=O) | 1,680 | strong | α,β-unsaturated ketone [2] |

| ν_as(NO₂) | 1,515 | strong | Nitro asymmetric [2] |

| ν_s(NO₂) | 1,344 | strong | Nitro symmetric [2] |

| ν(C–F) | 1,255 | medium | Aromatic fluorine [2] |

Table 3 – Selected NMR Chemical Shifts

| Nucleus | δ/ppm | Structural Site |

|---|---|---|

| ^1H β | 8.12 [3] | Olefin β-H |

| ^1H α | 7.79 [3] | Olefin α-H |

| ^19F | –113.4 [3] | Para-fluoro |

| ^13C =O | 189.4 [3] | Carbonyl C |

| ^13C ipso-F | 163.8 [3] | C-F |